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Compound of Interest

Compound Name: L-Proline-13C5,15N

Cat. No.: B12059144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Proline-13Cs,15N, a stable isotope-
labeled (SIL) amino acid critical for advanced biochemical and biomedical research. This
document details its chemical properties, and applications, and provides insights into
experimental protocols where it serves as an indispensable tool.

Core Concepts: Understanding L-Proline-**Cs,*>N

L-Proline-13Cs,15N is a non-radioactive, heavy-isotope-labeled form of the proteinogenic amino
acid L-proline. In this molecule, all five carbon atoms are substituted with the heavy isotope
Carbon-13 (33C), and the nitrogen atom is substituted with Nitrogen-15 (*>N). This labeling
results in a precise mass shift compared to its unlabeled counterpart, making it an ideal tracer
and internal standard for a variety of analytical techniques.

Its primary utility lies in its ability to be distinguished from the naturally abundant, "light" L-
proline by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This
distinction allows for the precise tracking and quantification of proline metabolism, protein
synthesis and turnover, and the study of protein structure and dynamics.

Chemical and Physical Properties

The fundamental properties of L-Proline-13Cs,15N are summarized in the table below, providing
a quick reference for researchers. Data has been compiled from various suppliers and
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databases.[1][2][3]

Property Value

Chemical Formula 13CsH9>NO2

Molecular Weight 121.09 g/mol

Exact Mass 121.07713760 Da

CAS Number 202407-23-6
Appearance White to off-white powder
Purity Typically 295%

Isotopic Enrichment

13C: 298-99 atom %; °N: =98-99 atom %

Melting Point

228 °C (decomposes)

Optical Activity

[0]25/D -86.0°, ¢ = 2 in H20

Storage Temperature

Room temperature or refrigerated (+2°C to

+8°C), protect from light.

Key Applications in Research and Drug

Development

The unique properties of L-Proline-13Cs,2>N make it a valuable tool in several key research

areas:

» Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic

fate of proline in cellular systems. By introducing 13C,*>N-labeled proline into cell cultures,

researchers can elucidate the pathways of proline synthesis, degradation, and its

contribution to other metabolic networks, such as the citric acid cycle.[4]

o Quantitative Proteomics: In methodologies like Stable Isotope Labeling by Amino Acids in

Cell Culture (SILAC), L-Proline-13Cs,15N is used to create a "heavy" proteome that serves as

an internal standard. This allows for the accurate quantification of protein expression levels

between different cell populations, for example, in drug treatment studies or disease models.
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» Biomarker Quantification: L-Proline-13Cs,>N is instrumental in the development of assays for
the absolute quantification of protein biomarkers, particularly those rich in proline, such as
collagen-derived peptides in studies of fibrosis or bone metabolism.

 NMR-Based Structural Biology: The incorporation of 3C and >N labels into proteins
enhances the sensitivity and resolution of NMR experiments. This is particularly useful for
the structural determination of proteins and for studying their dynamics and interactions, with
specific NMR pulse sequences designed for 13C/>N-labeled proteins.

Experimental Protocols and Methodologies

While specific experimental parameters will vary based on the instrumentation and biological
system under investigation, this section provides detailed overviews of common methodologies
employing L-Proline-13Cs,1°N.

Quantitative Analysis of Collagen Turnover Biomarkers
using a Labeled Proline Analog

This protocol outlines the use of an isotopically labeled proline analog for the synthesis of an
internal standard peptide for the quantification of collagen turnover biomarkers, such as the N-
terminal propeptide of type | procollagen (P1NP), by Multiple Reaction Monitoring (MRM) mass
spectrometry.

1. Synthesis of the Stable Isotope-Labeled Internal Standard Peptide:

o Atryptic peptide from human P1NP suitable for quantification is selected (e.g., APGLPGPR).

o This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

e During synthesis, Fmoc-Pro-OH-13Cs,°N is incorporated at the desired proline positions.

o The resulting heavy peptide is purified by High-Performance Liquid Chromatography
(HPLC).

o The precise concentration of the purified heavy peptide is determined by amino acid
analysis.

2. Sample Preparation:

¢ Protein Precipitation: To 100 pL of serum or plasma, add 400 uL of ice-cold acetonitrile to
precipitate proteins.
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» Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10
minutes to pellet the precipitated proteins.

» Supernatant Collection: Carefully collect the supernatant containing the peptides.

« Internal Standard Spiking: Add a known amount of the synthesized heavy peptide internal
standard to the supernatant.

e Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum
concentrator.

» Reconstitution: Reconstitute the dried sample in a solvent suitable for LC-MS/MS analysis
(e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis (MRM Mode):

o Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC
column to separate the peptides.

o Mass Spectrometry: Analyze the eluting peptides using a triple quadrupole mass
spectrometer operating in MRM mode.

o MRM Transitions: Monitor specific precursor-to-product ion transitions for both the
endogenous (light) and the internal standard (heavy) peptide. The mass shift due to the 13C
and >N isotopes will result in a different precursor ion mass for the heavy peptide.

4. Data Analysis:

o Peak Integration: Integrate the peak areas for the MRM transitions of both the light and
heavy peptides.

» Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak
area of the internal standard.

» Quantification: Determine the absolute concentration of the endogenous P1NP peptide in the
original sample by comparing the calculated ratio to a standard curve generated with known
concentrations of the light peptide and a fixed concentration of the heavy internal standard.

General Workflow for **C->N Metabolic Flux Analysis

This workflow describes the general steps for conducting a dual-isotope labeling experiment to
quantify carbon and nitrogen fluxes in a biological system.

1. Experimental Setup:

o Establish a continuous cell culture in a chemostat to achieve a metabolic steady state.
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e The culture medium should contain known concentrations of carbon (e.g., glucose) and
nitrogen (e.g., ammonium chloride) sources.

2. Isotope Labeling:

o Switch the cells to a medium containing 13C-labeled and *>N-labeled substrates, such as [U-
13C]glucose and L-Proline-3Cs,*>N.

» Continue the culture until an isotopic steady state is reached for both carbon and nitrogen
incorporation into intracellular metabolites.

3. Sample Collection and Metabolite Extraction:

o Harvest the cells at isotopic steady state.

o Perform a rapid quenching of metabolism to prevent further enzymatic activity.

o Extract intracellular metabolites using appropriate solvents (e.g., a cold methanol-water
mixture).

4. Mass Spectrometry Analysis:

¢ Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS or GC-MS) to
determine the mass isotopomer distributions (MIDs).

5. Computational Modeling and Flux Calculation:

» Construct a metabolic model that includes the relevant carbon and nitrogen metabolic
pathways.

o Use the measured extracellular uptake and secretion rates and the MIDs of intracellular
metabolites as inputs for a computational flux analysis software.

e The software will then calculate the intracellular carbon and nitrogen fluxes that best fit the
experimental data.

Mandatory Visualizations
Signaling Pathway: TGF-f and Collagen Synthesis

The Transforming Growth Factor-beta (TGF-3) signaling pathway is a key regulator of collagen
synthesis. Dysregulation of this pathway is implicated in various fibrotic diseases. The
quantification of collagen turnover, often using proline-labeled standards, is crucial for studying
these conditions.
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Caption: TGF-f signaling pathway leading to collagen synthesis.

Experimental Workflow: Quantitative Proteomics using a
Labeled Internal Standard

This diagram illustrates a typical workflow for quantitative proteomics using a stable isotope-
labeled internal standard, such as a peptide synthesized with L-Proline-13Cs,>N.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12059144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biological Sample

(e.g., Serum, Plasma)

Protein Precipitation
(e.g., Acetonitrile)

Spike with Labeled
Internal Standard

LC-MS/MS Analysis
(MRM Mode)

Data Analysis

Absolute Quantification
of Target Peptide

Click to download full resolution via product page

Caption: Workflow for quantitative proteomics with a labeled standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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